N-(3-fluoro-4-methylphenyl)oxan-4-amine hydrochloride
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Overview
Description
N-(3-fluoro-4-methylphenyl)oxan-4-amine hydrochloride: is a chemical compound with the molecular formula C12H16FNO·HCl It is a derivative of oxan-4-amine, substituted with a 3-fluoro-4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluoro-4-methylphenyl)oxan-4-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methylbenzene and oxan-4-amine.
Reaction Conditions: The reaction involves the nucleophilic substitution of the oxan-4-amine with the 3-fluoro-4-methylbenzene under controlled conditions. This is usually carried out in the presence of a suitable base and solvent.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
Chemistry: N-(3-fluoro-4-methylphenyl)oxan-4-amine hydrochloride is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, this compound can be used as a probe to study the interactions of fluorinated aromatic compounds with biological macromolecules.
Industry: In the industrial sector, this compound may be used in the synthesis of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)oxan-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the phenyl ring can enhance binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(4-fluoro-3-methylphenyl)oxan-4-amine
- N-(3-chloro-4-methylphenyl)oxan-4-amine
- N-(3-fluoro-4-ethylphenyl)oxan-4-amine
Comparison:
- N-(3-fluoro-4-methylphenyl)oxan-4-amine hydrochloride is unique due to the specific positioning of the fluoro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity.
- N-(4-fluoro-3-methylphenyl)oxan-4-amine has a different substitution pattern, which may result in different reactivity and binding properties.
- N-(3-chloro-4-methylphenyl)oxan-4-amine replaces the fluorine atom with chlorine, potentially altering its electronic properties and interactions.
- N-(3-fluoro-4-ethylphenyl)oxan-4-amine has an ethyl group instead of a methyl group, which can affect its steric and electronic characteristics.
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)oxan-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO.ClH/c1-9-2-3-11(8-12(9)13)14-10-4-6-15-7-5-10;/h2-3,8,10,14H,4-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZJJZCNHTWOSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCOCC2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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